molecular formula C10H13N3O3 B14615139 N-Butyl-5-nitropyridine-3-carboxamide CAS No. 59290-20-9

N-Butyl-5-nitropyridine-3-carboxamide

Cat. No.: B14615139
CAS No.: 59290-20-9
M. Wt: 223.23 g/mol
InChI Key: JPIWTILDOAVPSP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by amidation. One common method involves the reaction of pyridine with nitric acid to form 3-nitropyridine. This intermediate is then reacted with butylamine under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-Butyl-5-nitropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors makes it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-3-nitropyridine-2-carboxamide
  • N-Butyl-4-nitropyridine-3-carboxamide
  • N-Butyl-5-nitropyridine-2-carboxamide

Uniqueness

N-Butyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

59290-20-9

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N-butyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C10H13N3O3/c1-2-3-4-12-10(14)8-5-9(13(15)16)7-11-6-8/h5-7H,2-4H2,1H3,(H,12,14)

InChI Key

JPIWTILDOAVPSP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

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